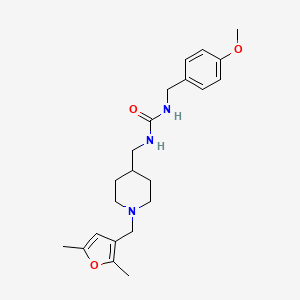![molecular formula C25H21N3O B2674371 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-25-8](/img/structure/B2674371.png)
3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (C6H5), and a pyrazolo[4,3-c]quinoline group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[4,3-c]quinoline core, followed by various substitution reactions to introduce the methoxy and methylphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline group would form a rigid, planar structure, while the methoxy and methylphenyl groups could potentially introduce some degree of conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy and methylphenyl groups. For example, the methoxy group could potentially undergo reactions such as demethylation or substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the methoxy and methylphenyl groups could potentially affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Supramolecular Aggregation
Research by Portilla et al. (2005) focused on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. It was found that molecules of similar compounds are linked into complex frameworks by a combination of hydrogen and pi-pi stacking interactions, indicating potential applications in materials science and nanotechnology for creating structured materials at the molecular level (Portilla, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).
Synthesis and Chemical Reactivity
Kumar et al. (1995) identified a pyrazolo-quinoline compound, SCH 51344, based on its ability to revert morphological changes and inhibit anchorage-independent growth in ras-transformed cells, highlighting its potential in cancer research and therapy (Kumar, C., Prorock-Rogers, C., Kelly, J., Dong, Z., Lin, J., Armstrong, L., Kung, H., Weber, M., & Afonso, A., 1995).
Antimicrobial Activity
El-Gamal et al. (2016) synthesized a series of novel quinoline derivatives bearing different heterocyclic moieties, including pyrazolo[3,4-b]quinoline derivatives, which were evaluated for their antimicrobial activity. This study suggests that these compounds could be potential candidates for developing new antimicrobial agents (El-Gamal, K. M., Hagrs, M. S., & Abulkhair, H. S., 2016).
Potential Ligands for Biological Receptors
Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, indicating the relevance of such compounds in the field of medicinal chemistry for hormone-related conditions (Kasiotis, K., Fokialakis, N., & Haroutounian, S., 2006).
Green Chemistry Applications
Rajesh et al. (2011) described the L-proline-catalyzed synthesis of benzopyrazoloquinoline diones via a green chemistry approach. This method showcases the environmental advantages such as short reaction times, excellent yield, and the absence of extraction and chromatographic purification steps, making it an efficient method for synthesizing complex heterocyclic compounds (Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-4-9-19(10-5-16)28-25-21-14-17(2)6-13-23(21)26-15-22(25)24(27-28)18-7-11-20(29-3)12-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSXNXONKBCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)
![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)
![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2674299.png)
![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)
![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)


![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)